FG 488 BAPTA-1, AM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

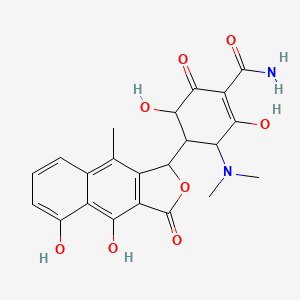

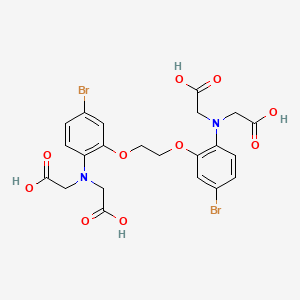

FG 488 BAPTA-1, AM is a useful research compound. Its molecular formula is C59H53F2N3O26 and its molecular weight is 1258.07. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de calcio

FG 488 BAPTA-1, AM se utiliza en la detección de calcio {svg_1}. Es una molécula que exhibe un aumento en la fluorescencia al unirse a Ca2+. Esta propiedad la hace útil para detectar e imaginar iones celulares {svg_2}.

Análisis celular

Este compuesto se utiliza en el análisis celular {svg_3}. Se puede cargar en células agregando el indicador disuelto directamente a los platos que contienen células cultivadas {svg_4}.

Viabilidad, proliferación y función celulares

this compound se utiliza para evaluar la viabilidad, proliferación y función de las células {svg_5}. La señal de fluorescencia de estas células generalmente se mide usando microscopía de fluorescencia, ensayos de microplacas de fluorescencia o citometría de flujo {svg_6}.

Ensayos de segundos mensajeros basados en células

Este compuesto se utiliza en ensayos de segundos mensajeros basados en células {svg_7}. Estos ensayos se utilizan para estudiar los efectos intracelulares de las moléculas de señalización extracelulares {svg_8}.

Descubrimiento y desarrollo de fármacos

this compound se utiliza en el campo del descubrimiento y desarrollo de fármacos {svg_9}. Se puede usar para probar los efectos de los fármacos potenciales en la señalización de calcio dentro de las células {svg_10}.

Biología del receptor acoplado a proteína G

Este compuesto se utiliza en la biología del receptor acoplado a proteína G {svg_11}. Los receptores acoplados a proteína G son una gran familia de receptores que responden a una variedad de señales externas. This compound se puede utilizar para estudiar las vías de señalización de calcio activadas por estos receptores {svg_12}.

Homeostasis iónica y señalización

this compound se utiliza en el estudio de la homeostasis iónica y la señalización {svg_13}. Se puede utilizar para monitorear cambios en los niveles de calcio, que juegan un papel clave en la homeostasis iónica y la señalización {svg_14}.

8. Identificación y validación de objetivos y candidatos a fármacos Este compuesto se utiliza en la identificación y validación de objetivos y candidatos a fármacos {svg_15}. Se puede utilizar para identificar posibles objetivos de fármacos y para validar los efectos de los compuestos candidatos en estos objetivos {svg_16}.

Mecanismo De Acción

Target of Action

FG 488 BAPTA-1, AM is a cell-permeable, fluorescently labeled Ca2+ indicator . Its primary target is the calcium ions (Ca2+) present in the cell . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.

Mode of Action

This compound works by binding to calcium ions in the cell . Upon binding to Ca2+, the fluorescent intensity of the compound increases . This allows the compound to be used as a probe to detect the presence and concentration of calcium ions in the cell .

Biochemical Pathways

The compound is involved in calcium signaling pathways . By binding to calcium ions, it can help track the influx and release of Ca2+ in the cell . This is particularly useful in studies involving signal transduction, as calcium ions often act as second messengers in these pathways .

Pharmacokinetics

This compound is cell-permeant, meaning it can cross cell membranes and enter cells . Once inside the cell, it binds to calcium ions, resulting in an increase in its fluorescence intensity . The compound’s fluorescence signal can be measured using techniques such as fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Result of Action

The binding of this compound to calcium ions results in an increase in the compound’s fluorescence intensity . This change in fluorescence can be detected and measured, providing a means to track the presence and concentration of calcium ions in the cell .

Action Environment

The action of this compound is influenced by the cellular environment . Factors such as the presence of other ions, the pH of the environment, and the temperature can affect the compound’s ability to bind to calcium ions and its fluorescence intensity .

Safety and Hazards

Direcciones Futuras

FG 488 BAPTA-1, AM has potential for use in various experimental scenarios, for example, dextran versions for reduced leakage and compartmentalization and BAPTA conjugates for detecting high-amplitude calcium transients . It is also suitable for use in fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Análisis Bioquímico

Biochemical Properties

FG 488 BAPTA-1, AM plays a significant role in biochemical reactions by binding to Ca2+ ions, which results in an increase in fluorescence intensity . This property allows it to interact with various enzymes, proteins, and other biomolecules that are sensitive to Ca2+ levels. The nature of these interactions is primarily through the binding of this compound to Ca2+ ions, which can influence the activity of these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by allowing the measurement and tracking of intracellular Ca2+ . This can impact cell signaling pathways, gene expression, and cellular metabolism, as many of these processes are regulated by Ca2+ levels .

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding interactions with Ca2+ ions. Upon binding to Ca2+, the fluorescent intensity of this compound increases approximately 14-fold from resting intensity . This allows it to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity that are influenced by Ca2+ levels .

Metabolic Pathways

This compound is involved in the calcium signaling pathway, interacting with enzymes or cofactors sensitive to Ca2+ levels

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its cell-permeable nature

Subcellular Localization

Given its role as a Ca2+ indicator, it is likely to be found wherever Ca2+ ions are present within the cell .

Propiedades

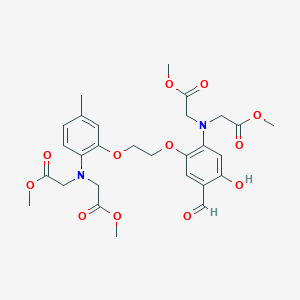

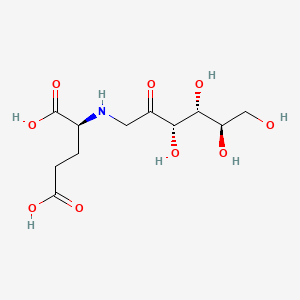

| { "Design of the Synthesis Pathway": "The synthesis of FG 488 BAPTA-1, AM involves the protection of the carboxylic acid group, amidation of the protected carboxylic acid, and subsequent deprotection of the amide. The final product is obtained as an acetoxymethyl (AM) ester to improve cell permeability.", "Starting Materials": [ "5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)", "N,N-Dimethylformamide (DMF)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)", "BAPTA", "Triethylamine (TEA)", "Acetic anhydride", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "FG 488 acid" ], "Reaction": [ "BAPTA is reacted with DTNB in DMF to form the protected BAPTA-DTNB adduct.", "The BAPTA-DTNB adduct is reacted with NHS and EDC in DMF to form the NHS ester intermediate.", "The NHS ester intermediate is then reacted with FG 488 acid in the presence of TEA to form the protected FG 488 BAPTA-1 adduct.", "The protected FG 488 BAPTA-1 adduct is then deprotected by treatment with acetic anhydride and methanol in DCM to obtain the FG 488 BAPTA-1 intermediate.", "The FG 488 BAPTA-1 intermediate is then reacted with sodium bicarbonate in DCM to obtain FG 488 BAPTA-1, AM as an acetoxymethyl ester." ] } | |

Número CAS |

244167-57-5 |

Fórmula molecular |

C59H53F2N3O26 |

Peso molecular |

1258.07 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.